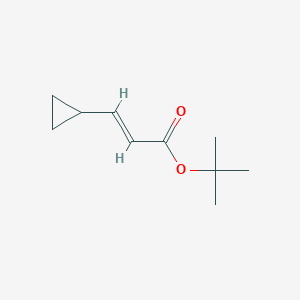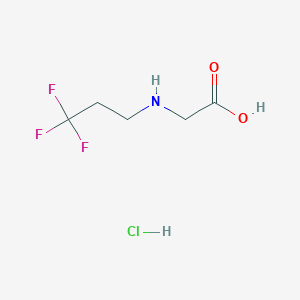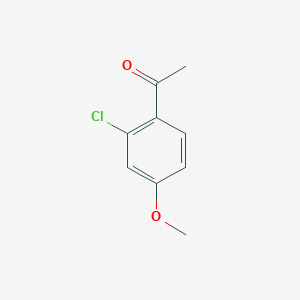
methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline structure. The presence of fluorine atoms could potentially give this compound unique properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The isoquinoline structure could potentially undergo electrophilic substitution reactions typical of aromatic compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the trifluoromethyl group could make the compound more lipophilic, which might influence its solubility in different solvents . The isoquinoline structure could contribute to the compound’s UV-visible absorption properties, potentially making it detectable by UV-visible spectroscopy.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Cross-Coupling Reaction
The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boronates with aryl or vinyl halides catalyzed by palladium. The success of this reaction lies in its mild conditions, functional group tolerance, and environmentally benign organoboron reagents . The compound can serve as a boron reagent in SM coupling, enabling the synthesis of diverse organic molecules.
Trifluoromethylpyridine Synthesis
The compound’s trifluoromethyl group (CF₃) is valuable in medicinal chemistry and agrochemicals. Trifluoromethylpyridines, derived from this compound, find applications as building blocks for drug discovery and pesticide development. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide .
Benzylic Position Reactivity
The benzylic position (adjacent to an aromatic ring) in this compound exhibits interesting reactivity. It can undergo nucleophilic substitution (SN1 or SN2) due to resonance stabilization of the benzylic carbocation. This property makes it useful in synthetic transformations and drug design .
Direcciones Futuras
The study of new organofluorine compounds is a vibrant area of research, with potential applications in fields like medicinal chemistry, materials science, and agrochemicals . This particular compound could be of interest for further study, given its complex structure and the presence of several functional groups.
Propiedades
IUPAC Name |
methyl 1-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF4N2O3/c1-29-18(28)26-7-6-10-2-4-12(21)9-13(10)16(26)17(27)25-15-8-11(19(22,23)24)3-5-14(15)20/h2-5,8-9,16H,6-7H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUBVKVXYFFSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-((2-chloro-5-(trifluoromethyl)phenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2631846.png)


![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)
![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2631855.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)


![(3-chlorobenzo[b]thiophen-2-yl)(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)methanone](/img/structure/B2631861.png)
